molecular formula C24H16O B14548448 2,4-Diphenylindeno[2,1-b]pyran CAS No. 62096-44-0

2,4-Diphenylindeno[2,1-b]pyran

Cat. No.: B14548448
CAS No.: 62096-44-0
M. Wt: 320.4 g/mol
InChI Key: IQERTHVIJUTUNW-UHFFFAOYSA-N
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Description

2,4-Diphenylindeno[2,1-b]pyran is a heterocyclic compound that features a pyran ring fused with an indene structure and substituted with phenyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenylindeno[2,1-b]pyran typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions. For instance, using nanocatalysis, transition metal catalysis, acid-base catalysis, or organocatalysis can yield the desired compound efficiently .

Industrial Production Methods

Industrial production of this compound may involve scalable multicomponent reactions in environmentally friendly solvents. The use of recyclable catalysts and green chemistry protocols is emphasized to ensure high yields, cost-effectiveness, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenylindeno[2,1-b]pyran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.

    Reduction: This can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the pyran ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while reduction can produce dihydro compounds .

Scientific Research Applications

2,4-Diphenylindeno[2,1-b]pyran has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Diphenylindeno[2,1-b]pyran exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways, leading to its observed biological activities. Specific pathways and targets depend on the derivative and the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenylindeno[2,1-b]pyran is unique due to its specific substitution pattern and the combination of the indene and pyran rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

62096-44-0

Molecular Formula

C24H16O

Molecular Weight

320.4 g/mol

IUPAC Name

2,4-diphenylindeno[2,1-b]pyran

InChI

InChI=1S/C24H16O/c1-3-9-17(10-4-1)21-16-22(18-11-5-2-6-12-18)25-23-15-19-13-7-8-14-20(19)24(21)23/h1-16H

InChI Key

IQERTHVIJUTUNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C=C3O2)C5=CC=CC=C5

Origin of Product

United States

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